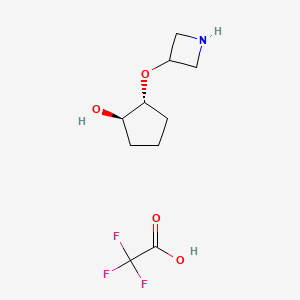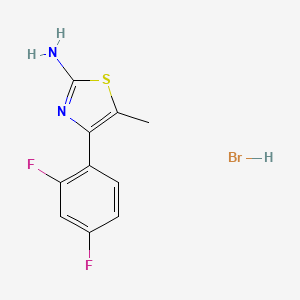![molecular formula C7H11Cl3N2O B13466411 2-[(2-Chloropyridin-3-yl)oxy]ethan-1-amine dihydrochloride CAS No. 2866319-09-5](/img/structure/B13466411.png)
2-[(2-Chloropyridin-3-yl)oxy]ethan-1-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Chloropyridin-3-yl)oxy]ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of organic compounds known as pyridines. This compound is characterized by the presence of a pyridine ring substituted with a chlorine atom and an ethoxy group attached to an amine group. It is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloropyridin-3-yl)oxy]ethan-1-amine dihydrochloride typically involves the reaction of 2-chloropyridine with ethylene oxide in the presence of a base to form 2-[(2-chloropyridin-3-yl)oxy]ethanol. This intermediate is then reacted with ammonia or an amine to produce 2-[(2-chloropyridin-3-yl)oxy]ethan-1-amine. The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-Chloropyridin-3-yl)oxy]ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(2-Chloropyridin-3-yl)oxy]ethan-1-amine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-[(2-Chloropyridin-3-yl)oxy]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-[(2-Chloropyridin-3-yl)oxy]ethan-1-amine dihydrochloride can be compared with other similar compounds, such as:
2-[(3-Chloropyridin-2-yl)oxy]ethan-1-amine hydrochloride: Similar structure but different position of the chlorine atom.
2-[(5-Chloropyridin-2-yl)oxy]ethan-1-amine hydrochloride: Another positional isomer with the chlorine atom at a different position.
1-(3-Chloropyridin-2-yl)ethan-1-amine: A related compound with a different substitution pattern on the pyridine ring.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and properties.
Eigenschaften
CAS-Nummer |
2866319-09-5 |
|---|---|
Molekularformel |
C7H11Cl3N2O |
Molekulargewicht |
245.5 g/mol |
IUPAC-Name |
2-(2-chloropyridin-3-yl)oxyethanamine;dihydrochloride |
InChI |
InChI=1S/C7H9ClN2O.2ClH/c8-7-6(11-5-3-9)2-1-4-10-7;;/h1-2,4H,3,5,9H2;2*1H |
InChI-Schlüssel |
WEGLQTMMGDWHEP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)Cl)OCCN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3-2H)bicyclo[1.1.1]pentan-1-yl]azetidine, trifluoroacetic acid](/img/structure/B13466333.png)
![N-[2-(1H-indol-3-yl)ethyl]hexanamide](/img/structure/B13466339.png)





![tert-butylN-{3'-oxo-[1,1'-bi(cyclobutane)]-3-yl}carbamate](/img/structure/B13466388.png)


![[1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B13466400.png)
![6-Bromo-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic acid](/img/structure/B13466401.png)

![[8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol](/img/structure/B13466409.png)
